[D-Pro2,D-Trp7,9] Substance P is a synthetic analogue of the neuropeptide substance P, which is primarily involved in pain perception and inflammatory processes. This compound is classified as a substance P antagonist, meaning it inhibits the action of substance P at its receptors. The compound has been studied for its potential therapeutic applications in various pain and inflammatory conditions.
The compound was developed through modifications to the amino acid sequence of substance P, specifically substituting proline at the second position and tryptophan at the seventh and ninth positions. These modifications aim to enhance the antagonist properties of the peptide while maintaining some structural integrity of the original substance P .
[D-Pro2,D-Trp7,9] Substance P falls under the category of peptide antagonists. It is specifically classified as a tachykinin antagonist due to its ability to block tachykinin receptors, which are activated by substance P and related neuropeptides. This classification is crucial for understanding its pharmacological effects and potential applications in clinical settings .
The synthesis of [D-Pro2,D-Trp7,9] Substance P typically involves solid-phase peptide synthesis techniques. This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. The process includes several key steps:
The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure high yields and prevent side reactions. The final product can be characterized using mass spectrometry and nuclear magnetic resonance spectroscopy to confirm its identity and purity .
The molecular formula for [D-Pro2,D-Trp7,9] Substance P is . The structure consists of a linear sequence of amino acids modified at specific positions:
This structural modification alters its binding affinity and biological activity compared to native substance P .
The molecular weight of [D-Pro2,D-Trp7,9] Substance P is approximately 1,543.81 g/mol. Its three-dimensional conformation can be modeled using computational chemistry software, which helps in predicting its interaction with tachykinin receptors .
[D-Pro2,D-Trp7,9] Substance P primarily acts by competing with native substance P for binding sites on tachykinin receptors (specifically neurokinin-1 receptors). This antagonistic action can inhibit various physiological responses associated with substance P, such as pain transmission and inflammation.
In vitro studies have shown that this compound does not exhibit strong specificity as an antagonist in certain models, indicating that while it can inhibit some actions of substance P, it may not be effective in all biological contexts .
The mechanism by which [D-Pro2,D-Trp7,9] Substance P exerts its effects involves competitive inhibition at tachykinin receptors. By binding to these receptors without activating them, it prevents substance P from eliciting its typical physiological responses:
Studies have demonstrated that this antagonist can reduce inflammatory responses in various animal models, highlighting its potential utility in treating conditions characterized by excessive substance P activity .
Relevant data indicate that its stability and solubility make it suitable for further pharmacological studies .
[D-Pro2,D-Trp7,9] Substance P has several potential applications in scientific research:
CAS No.: 18810-58-7
CAS No.: 13319-33-0
CAS No.:
CAS No.: 656830-26-1
CAS No.: 15145-06-9
CAS No.: 2448269-30-3